Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester
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Overview
Description
Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester is an organic compound with the molecular formula C11H20O3 It is characterized by a five-membered cyclopentane ring, a carboxylic acid group, a hydroxyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the hydroxyl and ester groups, making it less reactive.
2-Hydroxy-3-(1-methylethyl)cyclopentanone: Contains a ketone group instead of an ester, altering its reactivity and applications.
Ethyl 2-hydroxy-3-(1-methylethyl)cyclopentanoate: Similar structure but with different functional groups.
Uniqueness
Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
820236-43-9 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-propan-2-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-4-14-11(13)9-6-5-8(7(2)3)10(9)12/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
SQDISOFSMMZHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C1O)C(C)C |
Origin of Product |
United States |
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